molecular formula C17H21N3O3S B2885118 1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole CAS No. 2310160-92-8

1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole

Cat. No.: B2885118
CAS No.: 2310160-92-8
M. Wt: 347.43
InChI Key: BVLKHZBCAYXUNT-UHFFFAOYSA-N
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Description

1-Methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at position 1 with a methyl group and at position 2 with a sulfonyl-linked azetidine ring. The azetidine moiety is further functionalized with a 2,4,6-trimethylbenzoyl group. The sulfonyl bridge may influence solubility and biological activity, as seen in related sulfonyl-containing imidazoles .

Properties

IUPAC Name

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-11-7-12(2)15(13(3)8-11)16(21)20-9-14(10-20)24(22,23)17-18-5-6-19(17)4/h5-8,14H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLKHZBCAYXUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Imidazole

Sulfonation of imidazoles typically occurs at the 4(5)-positions due to aromatic directing effects. However, directed ortho-metalation strategies enable regioselective functionalization at the 2-position.

Methodology :

  • Lithiation : Treatment of 1-methylimidazole with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a 2-lithio intermediate.
  • Sulfonylation : Quenching the lithiated species with sulfur dioxide (SO₂) followed by oxidative workup yields 1-methylimidazole-2-sulfonic acid.
  • Conversion to Sulfonyl Chloride : Reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the corresponding sulfonyl chloride.

Challenges :

  • Competing sulfonation at the 4(5)-positions necessitates strict temperature control.
  • Low yields (~40–50%) due to side reactions during lithiation.

Synthesis of 1-(2,4,6-Trimethylbenzoyl)Azetidine-3-Sulfonyl Derivatives

Azetidine Ring Construction

Azetidine synthesis often employs strain-release reagents or cyclization strategies.

Phillips Azetidine Synthesis :

  • Thiol Alkylation : Reaction of 3-mercaptoazetidine with 2,4,6-trimethylbenzoyl chloride in acetonitrile (MeCN) forms the protected thioether.
  • Oxidation to Sulfonyl Fluoride : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the thioether to a sulfonic acid, followed by fluorination using diethylaminosulfur trifluoride (DAST) to yield the sulfonyl fluoride.

Alternative Route :

  • Azetidin-3-ol Precursor : Azetidine-3-ol reacts with 2,4,6-trimethylbenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) to form 1-(2,4,6-trimethylbenzoyl)azetidin-3-ol.
  • Methanesulfonylation : Mesylation of the hydroxyl group using methanesulfonyl chloride (MsCl) produces the mesylate, which undergoes nucleophilic displacement with sodium sulfinate to install the sulfonyl group.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Thiol alkylation MeCN, Et₃N, 0°C → rt 72
Sulfonyl fluoride formation DAST, DCM, rt 65
Mesylation MsCl, DCM, 0°C 88

Coupling of Imidazole and Azetidine Fragments

Nucleophilic Aromatic Substitution

The sulfonyl chloride derivative of azetidine reacts with lithiated 1-methylimidazole to form the C–SO₂–C bond.

Procedure :

  • Lithiation : 1-Methylimidazole is treated with LDA in THF at −78°C.
  • Coupling : Addition of 1-(2,4,6-trimethylbenzoyl)azetidine-3-sulfonyl fluoride to the lithiated imidazole at 0°C, followed by warming to room temperature.

Optimization :

  • Excess LDA (2.5 equiv.) improves regioselectivity.
  • Polar solvents (e.g., THF) stabilize the lithiated intermediate.

Yield : 58–63% after column chromatography.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling between a sulfonyl boronic acid and a halogenated imidazole offers an alternative route.

Limitations :

  • Limited substrate availability for sulfonyl boronic acids.
  • Requires specialized ligands (e.g., XPhos) and elevated temperatures.

Challenges and Optimization Strategies

Regioselectivity in Imidazole Functionalization

  • Directed Metalation Groups (DMGs) : Introducing temporary DMGs (e.g., trimethylsilyl) at the 2-position enhances lithiation efficiency.
  • Protection/Deprotection : Benzyl or tert-butyldimethylsilyl (TBS) groups prevent undesired side reactions during sulfonylation.

Stability of Azetidine Sulfonyl Fluorides

  • Moisture Sensitivity : Storage under anhydrous conditions (molecular sieves) prevents hydrolysis.
  • Temperature Control : Reactions conducted below 0°C minimize decomposition.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%)
Nucleophilic coupling High regioselectivity Low functional group tolerance 58–63
Transition metal Broad substrate scope High cost of catalysts 45–50

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its imidazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can also participate in covalent bonding with target proteins, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Key Differences :

  • The azetidine ring () introduces conformational rigidity compared to flexible alkyl chains in simpler imidazoles ().

Azetidine and Trimethylbenzoyl Derivatives

Compound Name Structural Features Synthesis Route Applications/Notes References
1-(Azetidin-3-yl)-2-methyl-1H-imidazole dihydrochloride Azetidine-linked methylimidazole Direct alkylation/cyclization Intermediate for bioactive molecules; lacks sulfonyl/benzoyl groups
Diphenyl(2,4,6-trimethylbenzoyl) phosphine oxide (TPO) Trimethylbenzoyl with phosphine oxide Radical photoinitiator synthesis Industrial UV curing agent

Key Differences :

  • radical generation) .

Multi-Substituted Imidazole Derivatives

Compound Name Structural Features Synthesis Route Biological Activity References
1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole Imidazole with naphthalenyl and phenyl groups Condensation reaction Structural characterization only
[3,5-Di(4’,5’-diphenyl-2’-substituted)-1H-imidazol-1-yl)]-1H-1,2,4-triazole derivatives Imidazole-triazole hybrids One-pot condensation Antibacterial and antifungal activities

Key Differences :

  • The target compound’s sulfonyl-azetidine substituent distinguishes it from aryl-substituted imidazoles () or triazole hybrids (), which may prioritize π-π interactions in biological systems.

Biological Activity

1-Methyl-2-{[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]sulfonyl}-1H-imidazole is a synthetic compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by an imidazole ring, a sulfonyl group, and an azetidine moiety substituted with a 2,4,6-trimethylbenzoyl group. Its molecular formula is C15H18N2O2S.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Binding : The imidazole ring can act as a ligand for specific receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activities, protecting cells from oxidative stress.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AnticancerExhibits cytotoxic effects on cancer cell lines
AntimicrobialShows effectiveness against certain bacterial strains
Anti-inflammatoryReduces inflammatory markers in vitro
AntioxidantScavenges free radicals and reduces oxidative stress

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Effects

In vitro tests revealed that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study 3: Anti-inflammatory Properties

Research indicated that treatment with this compound led to a marked reduction in pro-inflammatory cytokines in macrophage cultures. This positions it as a candidate for further development in managing inflammatory diseases.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-methyl-2-sulfonylimidazole derivatives?

The synthesis of sulfonylimidazole derivatives typically involves multi-step reactions. A common approach is the sulfonylation of an imidazole precursor using sulfonyl chlorides. For example:

  • Step 1 : React 1-methylimidazole with a sulfonyl chloride (e.g., 1-(2,4,6-trimethylbenzoyl)azetidin-3-sulfonyl chloride) in the presence of a base (e.g., triethylamine) to form the sulfonyl intermediate.
  • Step 2 : Purify via column chromatography and confirm structure using FT-IR and 1^1H/13^13C NMR (see spectral data in ) .
  • Yields : Optimize reaction conditions (e.g., solvent, temperature) to achieve yields >80%, as demonstrated in analogous syntheses of benzimidazole derivatives ( ) .

Advanced: How can structural contradictions in NMR or crystallographic data be resolved for this compound?

Discrepancies in NMR shifts or X-ray diffraction patterns may arise from tautomerism, crystal packing effects, or dynamic conformational changes. To resolve these:

  • DFT Calculations : Use B3LYP/6-31G* methods () to compute theoretical NMR shifts and compare with experimental data .
  • SHELX Refinement : Employ SHELXL for crystal structure refinement, particularly for resolving disorder in sulfonyl or azetidine groups ( ). The program’s robust handling of twinned data is critical for high-Z′ structures .
  • Variable-Temperature NMR : Conduct experiments to identify temperature-dependent conformational equilibria (e.g., hindered rotation of the trimethylbenzoyl group) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1^1H/13^13C NMR : Identify key protons (e.g., imidazole H-4/H-5, methyl groups) and carbons. Compare with analogs like 2-(indol-3-ylthio)benzimidazoles () .
  • FT-IR : Confirm sulfonyl (S=O stretch ~1350–1160 cm1^{-1}) and carbonyl (C=O ~1680 cm1^{-1}) groups.
  • HRMS : Validate molecular weight with <5 ppm error () .

Advanced: How can computational chemistry predict the reactivity of the sulfonyl and azetidine moieties?

  • Electrostatic Potential Maps : Use Gaussian09 with B3LYP/6-311++G(d,p) to identify nucleophilic/electrophilic sites. The sulfonyl group may act as a hydrogen-bond acceptor, influencing binding in biological targets .
  • Transition State Analysis : Model SN2 displacement at the azetidine ring using QM/MM methods. This predicts susceptibility to ring-opening under basic conditions .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood due to potential dust formation (analogous to Safety Data Sheets in ) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How to design a structure-activity relationship (SAR) study for antimicrobial activity?

  • Analog Synthesis : Modify substituents (e.g., replace trimethylbenzoyl with halogenated aryl groups) via Suzuki coupling or click chemistry ( ) .
  • Bioassay : Test against Gram+/Gram- bacteria (MIC assays). Compare with control compounds like 2-(imidazol-2-ylsulfanyl)benzoxazoles () .
  • Data Analysis : Use PCA or CoMFA to correlate electronic parameters (HOMO/LUMO gaps) with activity .

Advanced: What strategies mitigate low yields in multi-component imidazole syntheses?

  • Catalyst Optimization : Screen Cu(I) catalysts (e.g., CuBr vs. CuSO4_4/sodium ascorbate) for click chemistry steps ( ). Yields improved from 75% to 92% with optimized catalysts .
  • Solvent Selection : Use t-BuOH/H2_2O (1:3) for better solubility of intermediates ( ) .
  • Microwave Assistance : Reduce reaction time from 18 hrs to 2 hrs (analogous to ) .

Basic: How to troubleshoot purity issues during column chromatography?

  • Mobile Phase : Adjust polarity using EtOAc/hexane gradients (e.g., 30%→70% EtOAc).
  • TLC Monitoring : Use UV-active groups (e.g., nitrobenzyl in ) to track elution .
  • Recrystallization : Purify with ethanol/water mixtures for crystalline products () .

Advanced: What are the implications of crystal packing on the compound’s physicochemical properties?

  • Hirshfeld Analysis : Calculate intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer. High sulfonyl-group interactions may enhance thermal stability ( ) .
  • Solubility Prediction : Correlate crystal lattice energy (from PXRD) with solubility in DMSO/water mixtures .

Advanced: How to validate the compound’s role in enzyme inhibition via molecular docking?

  • Protein Preparation : Fetch PDB structures (e.g., CYP450 or kinase targets) and remove water/ions.
  • Docking Software : Use AutoDock Vina with Lamarckian GA. The sulfonyl group may form hydrogen bonds with catalytic residues (e.g., Ser or Tyr), as seen in benzimidazole-protein complexes () .
  • MM-GBSA : Calculate binding free energies to rank inhibitor potency .

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